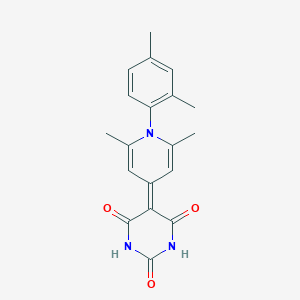
5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of molecules known for their versatile chemical properties and reactivity, often used in organic synthesis and medicinal chemistry. While the specific compound "5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione" does not have direct references in the searched literature, insights can be drawn from studies on similar compounds.
Synthesis Analysis
Synthesis of compounds structurally related to "5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione" often involves multicomponent reactions, demonstrating high efficiency and atom economy. For example, Ryzhkova et al. (2023) elaborated on a simple and efficient tandem Knoevenagel–Michael protocol for synthesizing a compound with pyrimidine-2,4,6-trione as a core structure (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds in this family has been characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, confirming the expected framework and functional groups. For instance, Barakat et al. (2015) confirmed the 3D structure of a related compound through X-ray structure determination and DFT calculations (Barakat et al., 2015).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, demonstrating properties such as free rotation around bonds linking heterocyclic moieties and forming supramolecular structures through hydrogen bonding. A study by Rezende et al. (2005) detailed the supramolecular structures of five related compounds, highlighting their ability to form hydrogen-bonded chains (Rezende et al., 2005).
科学的研究の応用
Chemical Synthesis and Characterization
- The compound 5-[(1,3-dimethyl-2,4,6-trioxo-tetrahydropyrimidin-5(6H)-ylidene)-(methylthio)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-olate has been synthesized and further processed through protonation, oxidation, and elimination steps, leading to the generation of zwitterionic derivatives. The crystal structures of intermediate compounds have been examined in detail (Al-Sheikh et al., 2009).
- A study has discussed the structural characteristics of 5-(1-hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and its amino derivatives. The molecules in some derivatives are linked into chains or frameworks through specific hydrogen bonds, showcasing a varied range of molecular interactions (da Silva et al., 2005).
Interactions and Binding Studies
- An efficient synthesis method for 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones has been developed. These compounds exhibit free rotation around a bond linking two heterocyclic moieties and show binding properties with the milk protein β-lactoglobulin, indicating potential biochemical interactions (Sepay et al., 2016).
Molecular Modeling and Drug Development Potential
- A comprehensive chemical shift assignment and molecular modeling study of two chromene derivatives revealed their potential as DNA intercalators, suggesting their applicability in developing new anticancer drugs. This study emphasizes the importance of understanding molecular structures in drug design (Rubim de Santana et al., 2020).
特性
IUPAC Name |
5-[1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4-ylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-10-5-6-15(11(2)7-10)22-12(3)8-14(9-13(22)4)16-17(23)20-19(25)21-18(16)24/h5-9H,1-4H3,(H2,20,21,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPJPDJZYQAARX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=C3C(=O)NC(=O)NC3=O)C=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-(2,4-dimethylphenyl)-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2492688.png)
![9,9-Dioxo-1-oxa-9lambda6-thiaspiro[5.5]undecan-4-amine;hydrochloride](/img/structure/B2492689.png)
![5-But-3-enyl-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2492690.png)

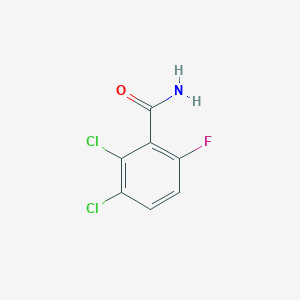
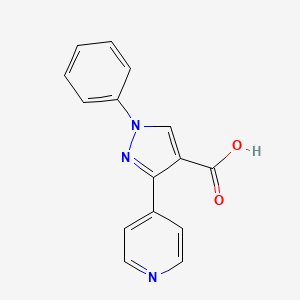
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-3-((2-methoxyphenyl)amino)naphthalene-1,4-dione](/img/structure/B2492700.png)
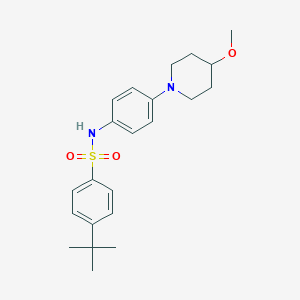
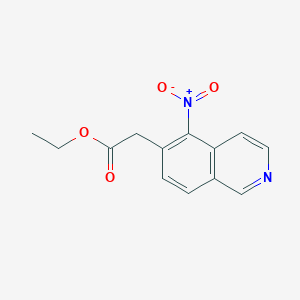
![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide](/img/structure/B2492703.png)
![[1-(3-Methoxyanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2492705.png)
![2,2,7,7-tetramethyl-N-(thiophen-2-ylmethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2492707.png)
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2492709.png)
![1,3,6-trimethyl-5-((2-methylbenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2492710.png)